Dimethyl methoxymalonate

Vue d'ensemble

Description

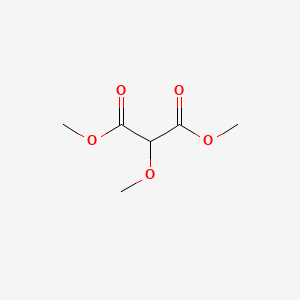

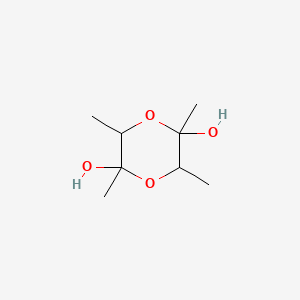

Dimethyl methoxymalonate (DMM) is a chemical compound that is often used in organic synthesis. It is a versatile reagent that can participate in various chemical reactions due to its active methylene group. The compound is related to malonic acid but with methoxy ester groups replacing the hydrogen atoms of the carboxylic groups.

Synthesis Analysis

The synthesis of DMM can be achieved through the Claisen condensation of methyl acetate (MA) and dimethyl carbonate (DMC), catalyzed by sodium methoxide. This process, however, yields a sodium salt intermediate (DMNa) which requires further protonation to obtain DMM. The strength of the base catalyst is crucial for the yield of DMM, as shown in a mechanistic study using various analytical techniques .

Molecular Structure Analysis

The molecular structure and conformational properties of related compounds, such as dimethyl monothiocarbonate, have been studied extensively. Investigations include gas electron diffraction (GED), vibrational spectroscopy, X-ray crystallography, and quantum chemical calculations. These studies reveal that the molecule exhibits a synperiplanar conformation with specific bond lengths and angles, which are influenced by anomeric and mesomeric effects10.

Chemical Reactions Analysis

DMM is involved in various chemical reactions. For instance, it undergoes base-catalyzed condensation with 5-chloro-2-methoxytropone and 2,5-dichlorotropone, with the reaction site being solvent-dependent . It also participates in electrosynthesis reactions, where it can form adducts with electrogenerated carbanions . Additionally, DMM can undergo a base-catalyzed C–C bond cleavage reaction, as demonstrated in the synthesis of certain malonate derivatives . The Diels-Alder reaction with 3,4-dialkoxyfurans leads to adducts that are useful in the stereospecific synthesis of lyxopyranosyl C-glycosides . Electrochemical oxidation of dimethyl aminomalonates yields cyclization products through carbon-carbon bond formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of DMM are closely related to its reactivity in synthesis. Its active methylene group is highly reactive, making it a suitable candidate for nucleophilic attacks in various reactions. The solvent used in reactions with DMM can significantly affect the outcome, as seen in the base-catalyzed condensation reactions . The electrochemical properties of DMM derivatives are also of interest, as they can be oxidized to afford cyclization products .

Applications De Recherche Scientifique

Synthesis of Phosphorus Ylides

- Application: Dimethyl methoxymalonate is used in the synthesis of stable phosphorus ylides. It reacts with triphenylphosphine in the presence of alkyl propiolates or dialkyl acetylenedicarboxylates to produce trialkyl or tetraalkyl phosphanylidene derivatives. These compounds are valuable in various chemical syntheses due to their unique properties (Yavari & Karimi, 2007).

Enhancement of Solubility and Toxicity Effects

- Application: Dimethyl methoxymalonate derivatives, such as dimethyl-BCD, have been found to enhance the solubility of certain compounds, like all-trans retinoic acid. Interestingly, the method of administration of dimethyl-BCD can either increase the toxic effects of retinoic acid or improve survival rates in cases of hypervitaminosis A, indicating its role in modifying drug action (Pitha & Szente, 1983).

Anticancer Research

- Application: A derivative of dimethyl methoxymalonate, specifically Dimethyl 2-(2-Hydroxy-2-Methoxypropilidine) Malonate, found in Kombucha, has shown potential as an anticancer compound. Research using in-silico methods, including molecular docking, drug-likeness profiles, and ADMET tests, indicates that this compound can suppress cancer cells and is safe for consumption (Taupiqurrohman et al., 2022).

Electrochemical Cyclization

- Application: Dimethyl aminomalonates, closely related to dimethyl methoxymalonate, undergo electrochemical oxidation to produce cyclization products. This process forms carbon-carbon bonds and is optimized using NaCN as a supporting electrolyte. Such electrochemical methods are significant in organic synthesis (Okimoto et al., 2006).

Safety and Hazards

Propriétés

IUPAC Name |

dimethyl 2-methoxypropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c1-9-4(5(7)10-2)6(8)11-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXJMBXYSGGCHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70198226 | |

| Record name | Dimethyl methoxymalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl methoxymalonate | |

CAS RN |

5018-30-4 | |

| Record name | 1,3-Dimethyl 2-methoxypropanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5018-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl methoxymalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005018304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl methoxymalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl methoxymalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does dimethyl methoxymalonate participate in multicomponent reactions, and what are the potential advantages of these reactions?

A1: Dimethyl methoxymalonate acts as a reactive three-carbon synthon in multicomponent reactions, specifically with dialkyl acetylenedicarboxylates and N-nucleophiles. [] This allows for the one-pot synthesis of complex molecules like 2H-pyridinyl-2-butenedioates in water. [] The advantage of multicomponent reactions lies in their efficiency and atom economy, often achieving complex product formation in a single step with minimal waste.

Q2: What unique reactivity does dimethyl methoxymalonate exhibit with activated acetylenes like alkyl propiolates?

A2: In the presence of triphenylphosphine, dimethyl methoxymalonate reacts with activated acetylenes, such as alkyl propiolates or dialkyl acetylenedicarboxylates, to form stable phosphorus ylides. [] This reaction proceeds through a unique mechanism where the activated acetylene adds to the phosphorus ylide generated in situ from triphenylphosphine and dimethyl methoxymalonate. The resulting products are trialkyl 3-(1,1,1-triphenyl-λ5-phosphanylidene)-1-propene-1,1,2-tricarboxylates or tetraalkyl 3-(1,1,1-triphenyl-λ 5-phosphanylidene)-1-propene-1,1,2,3-tetracarboxylates, which are valuable intermediates in organic synthesis. []

Q3: Can dimethyl methoxymalonate be utilized in electrochemical reactions, and if so, what are the applications?

A3: Yes, dimethyl methoxymalonate serves as a versatile reagent in electrochemical reactions, particularly in the Hofer-Moest oxidative decarboxylation. [] This electrochemical method enables the synthesis of orthoesters, valuable building blocks in organic synthesis. [] The use of electrochemistry offers advantages like milder reaction conditions and improved selectivity compared to traditional chemical methods.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,4]Triazolo[1,5-a]pyridine](/img/structure/B1293900.png)